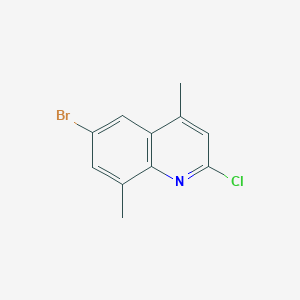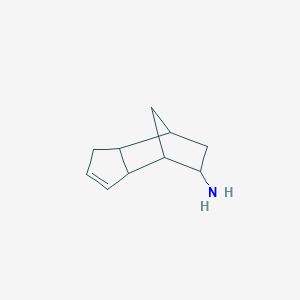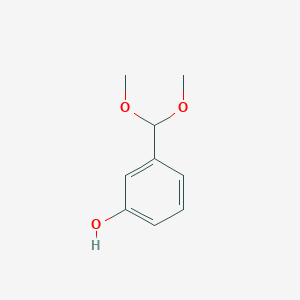
3-ethenyl-1,3-dihydro-2-benzofuran-1-one
Übersicht
Beschreibung
3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step process yields 3-substituted phthalides with an overall yield of 44% . Another promising method involves C-H activation, which offers high efficiency and atomic economy .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as high-speed countercurrent chromatography (HSCCC) and medium-pressure liquid chromatography (MPLC) are often employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Palladium chloride (PdCl2), copper chloride (CuCl), and oxygen (O2) in dimethylformamide (DMF).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of organometallic reagents for introducing new groups.
Major Products: The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of complex natural products .
Wissenschaftliche Forschungsanwendungen
3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biologically active natural products.
Biology: Studied for its role in various biological processes and its potential therapeutic effects.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- 3-Phenylphthalide
- 3-Methylphthalide
- 3-Ethylphthalide
Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-ethenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |
InChI-Schlüssel |
BCIXCJIKSNDNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[Hexamethylenebis(iminomethylene)]bisphenol](/img/structure/B8695402.png)
![2-{[4-(3-Chloropyridin-2-yl)butyl]amino}pyrimidin-4(3H)-one](/img/structure/B8695409.png)









![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)

![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
